5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole
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Overview
Description
5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole: is an organic compound that belongs to the class of nitroimidazoles. This compound features a benzimidazole ring substituted with a nitro group at the 5-position and a tolyl group at the 2-position. Nitroimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole typically involves the nitration of benzimidazole derivatives. One common method is the electrophilic nitration of benzimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzimidazole. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. Advanced techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-amino-2-(m-tolyl)-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. Nitroimidazoles are known to exhibit activity against anaerobic bacteria and protozoa, making them valuable in the development of new antibiotics .
Medicine: The compound is explored for its anticancer properties. Nitroimidazoles can act as radiosensitizers, enhancing the effectiveness of radiation therapy in cancer treatment. They are also investigated for their potential to target hypoxic tumor cells .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole involves the reduction of the nitro group to reactive intermediates under anaerobic conditions. These intermediates can interact with cellular macromolecules, leading to DNA damage and cell death. The compound targets hypoxic cells, which are commonly found in solid tumors, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat protozoal infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness: 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group at the 2-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other nitroimidazoles .
Properties
CAS No. |
1571-91-1 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-9-3-2-4-10(7-9)14-15-12-6-5-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16) |
InChI Key |
FCARKCKFOBGCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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